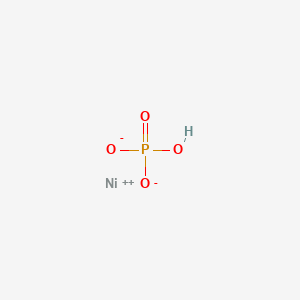
Nickel hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel hydrogen phosphate is a type of inorganic compound that has gained much attention in scientific research due to its unique properties. It is a crystalline material that has a chemical formula of NiHPO4·4H2O. This compound has shown promise in various applications, including as a catalyst, in electrochemical systems, and as a potential electrode material for batteries.
Mecanismo De Acción
The mechanism of action of nickel hydrogen phosphate as a catalyst involves its ability to activate oxygen molecules and facilitate the transfer of electrons. It has been shown to have a redox-active nickel center that can undergo reversible oxidation and reduction. In addition, the phosphate groups in nickel hydrogen phosphate can act as Lewis bases, which can coordinate with metal ions and facilitate catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of nickel hydrogen phosphate. However, it has been shown to be non-toxic and biocompatible, which makes it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using nickel hydrogen phosphate in lab experiments is its low cost and ease of synthesis. It is also stable and has a long shelf life. However, one of the limitations is its low surface area, which can limit its catalytic activity.
Direcciones Futuras
There are several future directions for the research on nickel hydrogen phosphate. One area of interest is its potential as an electrode material for supercapacitors and batteries. Another area of interest is its use in biomedical applications, such as drug delivery and tissue engineering. Additionally, there is a need for further research on the mechanism of action of nickel hydrogen phosphate as a catalyst and its potential applications in organic synthesis.
Métodos De Síntesis
Nickel hydrogen phosphate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The precipitation method involves mixing nickel nitrate, ammonium dihydrogen phosphate, and a base such as ammonia or sodium hydroxide in water. The resulting precipitate is then washed and dried to obtain nickel hydrogen phosphate. Hydrothermal synthesis involves heating a mixture of nickel nitrate, ammonium dihydrogen phosphate, and water in a sealed vessel at high temperature and pressure. Sol-gel synthesis involves the hydrolysis of metal alkoxides in a solution, followed by the addition of a phosphate source and nickel salt. This method allows for the control of particle size and morphology.
Aplicaciones Científicas De Investigación
Nickel hydrogen phosphate has been studied extensively for its catalytic properties. It has shown potential as a heterogeneous catalyst for various organic reactions, including oxidation, reduction, and coupling reactions. It has also been used as a catalyst for the synthesis of biodiesel from vegetable oil. In addition, nickel hydrogen phosphate has been studied as an electrode material for batteries due to its high specific capacitance and good cycling stability.
Propiedades
Número CAS |
14332-34-4 |
|---|---|
Nombre del producto |
Nickel hydrogen phosphate |
Fórmula molecular |
HNiO4P |
Peso molecular |
154.673 g/mol |
Nombre IUPAC |
hydrogen phosphate;nickel(2+) |
InChI |
InChI=1S/Ni.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 |
Clave InChI |
OLYKGFYCSAJGKT-UHFFFAOYSA-L |
SMILES |
OP(=O)([O-])[O-].[Ni+2] |
SMILES canónico |
[H+].[O-]P(=O)([O-])[O-].[Ni+2] |
Otros números CAS |
14332-34-4 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



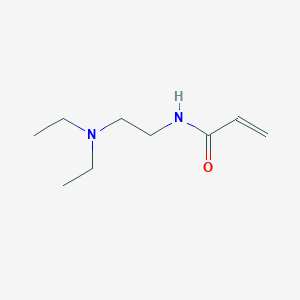


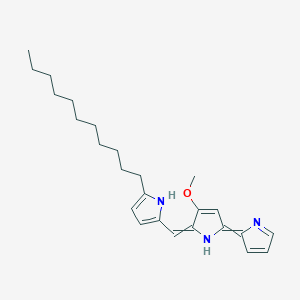
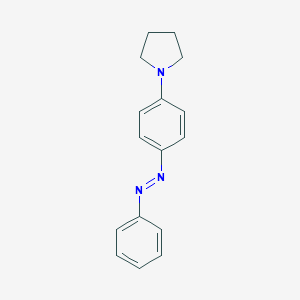


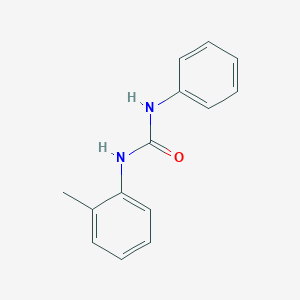

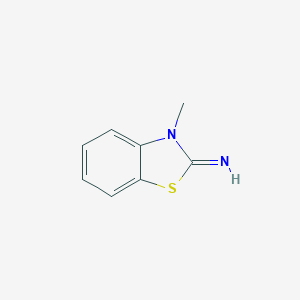
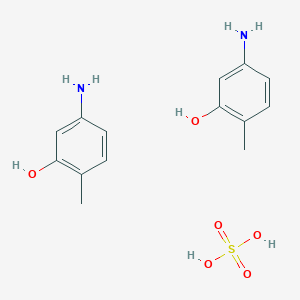
![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)
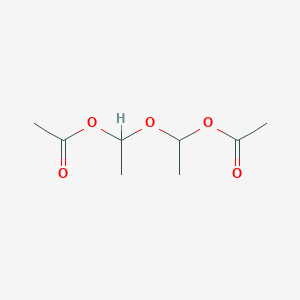
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)